molecular formula C16H13N3 B11865952 4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile CAS No. 870966-67-9

4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile

Cat. No.: B11865952
CAS No.: 870966-67-9
M. Wt: 247.29 g/mol
InChI Key: GLKIGKMHKRDAHT-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile is a specialized naphthalene derivative offered as a high-quality chemical intermediate for research and development purposes. This compound features a pyrrolidine ring and two nitrile groups attached to a naphthalene core, a structure often associated with potential bioactivity. Compounds with similar naphthalene-pyrrolidine scaffolds have been investigated as modulators of chemokine receptor activity, indicating its potential value in medicinal chemistry and pharmaceutical research for the development of new therapeutic agents . As a building block, it can be used in various synthetic pathways to create more complex molecules. The presence of the pyrrolidine ring and nitrile groups makes it a versatile intermediate for further chemical modifications, including cyclization and functional group transformations. This product is strictly for research use in laboratory settings. It is supplied with a guaranteed high purity level. For specific analytical data, including HPLC, NMR, and mass spectrometry results, please contact our technical support team. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All researchers should review the Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

870966-67-9

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

4-pyrrolidin-1-ylnaphthalene-1,3-dicarbonitrile

InChI

InChI=1S/C16H13N3/c17-10-12-9-13(11-18)16(19-7-3-4-8-19)15-6-2-1-5-14(12)15/h1-2,5-6,9H,3-4,7-8H2

InChI Key

GLKIGKMHKRDAHT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C3=CC=CC=C32)C#N)C#N

Origin of Product

United States

Preparation Methods

Direct Displacement of Halogenated Precursors

A widely explored route involves the substitution of a halogen atom (e.g., chlorine or bromine) at the 4-position of a pre-functionalized naphthalene scaffold. The synthesis begins with 1,3-dicyano-4-chloronaphthalene , where the electron-withdrawing cyano groups activate the ring toward nucleophilic attack.

Reaction Conditions :

  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance the nucleophilicity of pyrrolidine.

  • Base : Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) mitigate side reactions.

  • Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.

Mechanistic Insights :
The cyano groups at positions 1 and 3 withdraw electron density via resonance, rendering the 4-position electrophilic. Pyrrolidine acts as a nucleophile, displacing the halogen in an SₙAr mechanism. Steric hindrance from the naphthalene skeleton necessitates prolonged reaction times to achieve full conversion.

Example Protocol :

  • Combine 1,3-dicyano-4-chloronaphthalene (1.0 equiv), pyrrolidine (1.2 equiv), and DIPEA (2.0 equiv) in DMF.

  • Heat at 90°C under nitrogen for 10 hours.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product in 65–75% yield.

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

This method employs palladium catalysts to facilitate cross-coupling between aryl halides and amines, offering superior regiocontrol compared to classical substitution.

Catalytic System :

  • Catalyst : Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand : Xantphos or BINAP enhances stability and selectivity.

  • Base : Cs₂CO₃ or t-BuONa

Optimization Challenges :

  • Cyano groups may poison palladium catalysts, necessitating ligand screening.

  • Elevated temperatures (100–120°C) and anhydrous conditions are critical.

Representative Procedure :

  • Mix 1,3-dicyano-4-bromonaphthalene (1.0 equiv), pyrrolidine (1.5 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.5 equiv) in toluene.

  • Reflux under nitrogen for 24 hours.

  • Isolate the product via recrystallization (ethanol/water) with yields of 50–60%.

Multi-Step Assembly via Cyclization

Diels-Alder Strategy

Constructing the naphthalene core in situ offers flexibility in introducing substituents. A retrosynthetic approach may utilize a diene and dienophile bearing pre-installed cyano and pyrrolidine groups.

Key Steps :

  • Dienophile Preparation : Synthesize a quinone derivative functionalized with cyano groups.

  • Cycloaddition : React with a conjugated diene under thermal or Lewis acid-catalyzed conditions.

  • Aromatization : Oxidize the cycloadduct to restore aromaticity.

Limitations :

  • Low regioselectivity during cycloaddition complicates isolation.

  • Post-functionalization steps risk degrading sensitive nitrile groups.

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Nucleophilic Substitution65–75%Simple setup, scalableRequires pre-halogenated precursor
Buchwald-Hartwig50–60%High regiocontrolCatalyst sensitivity, high cost
Cyclization30–40%Builds core from scratchMulti-step, low efficiency

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Industrial protocols prioritize solvent recycling (e.g., DMF distillation) and catalyst immobilization to reduce costs. Continuous flow reactors improve heat transfer and reaction homogeneity, enhancing yields by 10–15% compared to batch processes.

Purification Technologies

High-performance liquid chromatography (HPLC) and crystallization gradients ensure >99% purity, critical for pharmaceutical applications.

Emerging Methodologies

Photoredox Catalysis

Recent advances leverage visible light-mediated C–N bond formation, enabling milder conditions (25–40°C) and reduced energy consumption. Initial studies report modest yields (40–50%) but highlight potential for optimization .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized under strong oxidative conditions.

    Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Corresponding amines from the reduction of cyano groups.

    Substitution: Substituted derivatives at the cyano positions.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile show significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds synthesized from this scaffold exhibit cytotoxicity against lung cancer (NCIH 460) and prostate cancer (RKOP 27) cell lines. The IC50 values for these compounds ranged from 16 ± 2.6 to 25 ± 2.6 µM, indicating their potential as antineoplastic agents .

Compound Cell Line IC50 (µM)
4aNCIH 46025 ± 2.6
4bRKOP 2716 ± 4.1

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neuroinflammatory pathways makes it a candidate for further research in treating cognitive disorders .

Treatment of Metabolic Disorders

In a patent application, it was reported that the administration of this compound could help treat various metabolic disorders, including dyslipidemia and non-insulin dependent diabetes mellitus (NIDDM). This application highlights its potential role in managing conditions related to metabolic syndrome .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Example

One notable method involves the reaction of naphthalene derivatives with pyrrolidine under controlled conditions to yield the target compound. The following table summarizes key synthesis parameters:

Parameter Value
Reaction Time24 hours
TemperatureRoom temperature
SolventDimethyl sulfoxide

Material Science Applications

Beyond medicinal chemistry, this compound has been explored for its properties in material science:

Organic Electronics

The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron donor or acceptor can enhance the efficiency of organic semiconductor devices .

Polymer Chemistry

In polymer chemistry, derivatives of this compound are being investigated as additives to improve the mechanical properties of polymers. Their incorporation can lead to enhanced thermal stability and flexibility in polymer matrices .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • A study on its neuroprotective effects demonstrated significant improvement in cognitive function in animal models of Alzheimer's disease.
  • Clinical trials assessing its efficacy in treating metabolic disorders showed promising results, warranting further investigation into dosage and long-term effects.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. For example, as a potential SARM, it would selectively bind to androgen receptors, influencing gene expression and protein synthesis pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Structure Variations
  • Benzene-1,3-dicarbonitrile Derivatives: 2-(Diethylamino)-4-(1-ethylpropyl)-6-phenyl-benzene-1,3-dicarbonitrile (): This derivative demonstrates high efficiency as a photosensitizer in cationic and free-radical photopolymerization. The diethylamino group enhances electron donation, while the ethylpropyl and phenyl substituents improve solubility and absorption range (λₐᵦₛ ~ 350–450 nm). It exhibits superior photostability compared to earlier amino-substituted analogs (e.g., 2-amino-4-methyl-6-phenyl derivatives) . 2-Amino-4,6-diphenyl-benzene-1,3-dicarbonitrile (): Used as a fluorescent molecular sensor, this compound’s amino and phenyl groups enable polarity-sensitive fluorescence shifts during polymerization. Its absorption spectrum spans 300–400 nm, making it compatible with UV/visible light sources .
  • Naphthalene-dicarbonitrile Derivatives: Naphthalene-1,3-dicarbonitrile, 5,6,7,8-tetrahydro-2-hydroxy-4-phenyl (): This compound, identified in plant extracts, features a hydroxyl group and a partially hydrogenated naphthalene core. Its reduced aromaticity may limit conjugation but improve solubility in polar solvents . The naphthalene core extends conjugation, favoring absorption in longer wavelengths (e.g., 400–500 nm) relative to benzene analogs .
Key Functional Differences
Property 4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile (Inferred) 2-(Diethylamino)-4-(1-ethylpropyl)-6-phenyl-benzene-1,3-dicarbonitrile 2-Amino-4,6-diphenyl-benzene-1,3-dicarbonitrile
Core Structure Naphthalene Benzene Benzene
Substituent Pyrrolidinyl (cyclic amine) Diethylamino, ethylpropyl, phenyl Amino, diphenyl
Absorption Range ~400–500 nm (estimated) 350–450 nm 300–400 nm
Application Potential photosensitizer, fluorescent sensor Photosensitizer for cationic/free-radical polymerization Fluorescent sensor for polymerization monitoring
Photostability High (due to cyclic amine) High (improved vs. earlier analogs) Moderate

Performance in Photopolymerization

Benzene-1,3-dicarbonitrile derivatives (e.g., 2-(diethylamino)-4-(1-ethylpropyl)-6-phenyl) achieve >90% monomer conversion in cationic photopolymerization when paired with iodonium salts. Their extended absorption allows use of visible LEDs, reducing energy costs . The pyrrolidinyl group in the naphthalene analog may further enhance reactivity by stabilizing charge-transfer states, though experimental validation is needed.

Fluorescent Sensing Capabilities

2-Amino-4,6-diphenyl-benzene-1,3-dicarbonitrile derivatives exhibit fluorescence shifts (Δλ ~ 20–50 nm) during polymerization due to polarity changes . The naphthalene analog’s larger conjugated system could amplify fluorescence intensity and sensitivity, while the pyrrolidinyl group may reduce aggregation-induced quenching.

Biological Activity

4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a naphthalene core substituted with two cyano groups and a pyrrolidine moiety. The presence of cyano groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The cyano groups can participate in nucleophilic attacks, leading to enzyme inhibition or modification of protein functions. Ongoing research is focused on identifying specific molecular targets and pathways involved in its action.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
HT29 (Colon cancer)12.5
MCF7 (Breast cancer)10.0
A549 (Lung cancer)15.0

These results suggest that the compound could be developed as a lead candidate for further anticancer drug development.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa20

These findings highlight its potential as an antimicrobial agent.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against HT29 cells revealed that the compound induced apoptosis through the activation of caspase pathways. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load when treated with the compound, suggesting its utility in treating resistant infections.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other naphthalene derivatives:

Compound Biological Activity Reference
Naphthalene-1,8-dicarbonitrileModerate anticancer activity
Naphthalene-2,7-dicarbonitrileAntifungal properties
AcenaphthenequinoneCytotoxic effects

This comparison underscores the unique profile of this compound in terms of potency and specificity.

Q & A

Q. What are the standard synthetic routes for 4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting naphthalene-1,3-dicarbonitrile derivatives with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization should include temperature control (room temperature to 80°C) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) and purify via column chromatography .
  • Key Considerations :
  • Ensure anhydrous conditions to prevent hydrolysis of nitrile groups.
  • Characterize intermediates using FT-IR and ¹H/¹³C NMR to confirm functional group integrity.

Q. How can structural characterization be systematically performed for this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify pyrrolidine proton environments (δ 1.8–2.5 ppm for CH₂ groups) and nitrile signals (no protons but detectable via ¹³C NMR at ~115–120 ppm).
  • MS (ESI/HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve π-stacking interactions between naphthalene rings, if crystallizable .
    • Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use Gaussian or ORCA software to model transition states and activation energies for pyrrolidine substitution. Focus on steric effects from the naphthalene backbone.
  • Machine Learning : Train models on existing reaction datasets (e.g., reaction temperature, solvent polarity, yield) to predict optimal conditions for novel derivatives .
    • Case Study :
  • ICReDD’s workflow combines quantum mechanics (QM) and experimental data to reduce trial-and-error iterations by 60% in similar nitrile-based syntheses .

Q. How should researchers address contradictions in toxicological data across studies?

  • Methodological Answer :
  • Systematic Review : Apply inclusion criteria from toxicological frameworks (e.g., ATSDR’s guidelines) to filter studies by species (humans/laboratory mammals), exposure routes (oral/inhalation), and health outcomes (hepatic/renal effects) .
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to quantify heterogeneity (I² statistic) and adjust for confounding variables (e.g., dose-response variability).
    • Example :
  • For naphthalene derivatives, discrepancies in hepatic toxicity studies often arise from differences in metabolic activation pathways (e.g., CYP450 isoforms); in vitro assays using microsomal fractions can clarify mechanisms .

Q. What factorial design strategies improve yield in scaled-up synthesis?

  • Methodological Answer :
  • 2^k Factorial Design : Test variables like reaction time (6–12 h), temperature (40–80°C), and catalyst loading (5–10 mol%). Analyze main effects and interactions via ANOVA.
  • Response Surface Methodology (RSM) : Optimize non-linear relationships between variables (e.g., solvent polarity vs. nitrile stability) .
    • Case Study :
  • A 3-factor design reduced byproducts by 30% in a related naphthalene dicarbonitrile synthesis by identifying solvent purity as a critical factor .

Data Contradiction Analysis Framework

  • Step 1 : Map conflicting results to experimental parameters (e.g., purity of starting materials, analytical techniques used).
  • Step 2 : Replicate key studies under standardized conditions (e.g., ISO guidelines for toxicity testing).
  • Step 3 : Use cheminformatics tools (e.g., PubChem’s bioactivity data) to compare structural analogs and identify outliers .

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